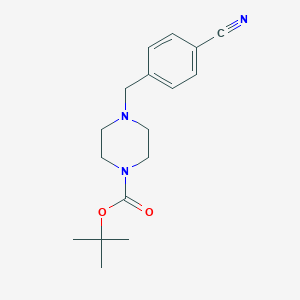

1-Boc-4-(4-Cyanobenzyl)piperazine

説明

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

The piperazine ring is a common feature in numerous drugs approved by the FDA, highlighting its importance in pharmaceutical research. nih.gov Its widespread use can be attributed to several key characteristics. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological profile. nih.govrsc.org This structural versatility facilitates the creation of diverse chemical libraries for high-throughput screening. Furthermore, the piperazine core often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and oral bioavailability, which are crucial for effective drug delivery. nih.govresearchgate.net

The piperazine scaffold is found in drugs across a wide range of therapeutic areas, including:

Anticancer agents: Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a piperazine ring that is crucial for its activity.

Antipsychotics: The piperazine derivative clozapine (B1669256) is an atypical antipsychotic effective in treating schizophrenia. nih.gov

Antidepressants: Vortioxetine, a multimodal antidepressant, incorporates a piperazine moiety in its structure. nih.gov

Anxiolytics: Buspirone, a non-benzodiazepine anxiolytic, contains a piperazine ring. nih.gov

Antihistamines: Many first and second-generation antihistamines, such as cyclizine, are based on a piperazine framework. rsc.org

The ability of the piperazine ring to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, further underscores its significance as a privileged scaffold in the quest for new and improved medicines. nih.govontosight.ai

Overview of N-Boc Protection in Organic Synthesis and its Strategic Utility

In the multi-step synthesis of complex organic molecules, particularly those containing multiple reactive functional groups, the use of protecting groups is indispensable. The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely employed protecting groups for amines. total-synthesis.comchemistrysteps.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific, mild acidic conditions. wikipedia.orgnih.govresearchgate.net

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction is generally high-yielding and chemoselective for the amino group. The resulting N-Boc protected amine, a carbamate, is stable to many nucleophiles, bases, and reductive conditions, allowing for chemical transformations on other parts of the molecule without affecting the protected amine. total-synthesis.comnih.gov

The strategic utility of the Boc group lies in its "orthogonality" to other protecting groups. total-synthesis.comnumberanalytics.com This means that the Boc group can be selectively removed in the presence of other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups, which are cleaved under basic or hydrogenolytic conditions, respectively. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis and the construction of complex natural products. total-synthesis.comnumberanalytics.com The removal of the Boc group is typically achieved using mild acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. wikipedia.org

Contextualizing 1-Boc-4-(4-Cyanobenzyl)piperazine within Advanced Heterocyclic Chemistry Research

The compound this compound represents a confluence of the principles discussed above. It incorporates the privileged piperazine scaffold, with one of its nitrogen atoms protected by the versatile Boc group. The other nitrogen is functionalized with a 4-cyanobenzyl group. This specific arrangement makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.

The 4-cyanobenzyl moiety introduces a nitrile group, which is a versatile functional group in its own right. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions to form other heterocyclic rings. The Boc-protected piperazine allows for selective reactions at the 4-cyanobenzyl portion of the molecule. Subsequently, the Boc group can be removed to reveal the secondary amine, which can then be further functionalized.

This strategic design allows for the stepwise and controlled construction of complex molecules with potential applications in medicinal chemistry. For instance, derivatives of this compound could be explored as ligands for various receptors or as inhibitors of enzymes where the specific arrangement of the piperazine and the substituted benzyl (B1604629) group is crucial for biological activity. Research in this area contributes to the broader field of advanced heterocyclic chemistry, which focuses on the synthesis and application of novel cyclic compounds with diverse and valuable properties.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECAOSXCPXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593318 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849237-14-5 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Exploration of Piperazine Derivatives with Relevance to 1 Boc 4 4 Cyanobenzyl Piperazine

The Role of the Piperazine (B1678402) Core in Modulating Bioactivity and Receptor Interactions

The piperazine nucleus is considered a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets. nih.govnih.gov Its structural rigidity and the presence of two nitrogen atoms allow for specific interactions with various receptors. nih.gov The nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to the binding affinity and specificity of the molecule. nih.gov The N1 and N4 positions of the piperazine ring can be substituted with different chemical moieties, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, substitution at the N4 position of arylpiperazines can significantly alter their affinity for different serotonin (B10506) receptor subtypes. nih.gov The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS) and in anticancer agents. mdpi.comnih.govunimi.it Its ability to cross the blood-brain barrier is a crucial factor for its utility in CNS-active drugs. cuestionesdefisioterapia.com The flexibility in substitution allows for the creation of derivatives with a wide range of biological activities, from antidepressant and anxiolytic to antineoplastic effects. researchgate.netnih.gov

Investigations into Potential Therapeutic Applications

The structural features of 1-Boc-4-(4-cyanobenzyl)piperazine, particularly the piperazine core linked to a cyanobenzyl group, suggest potential interactions with biological targets implicated in both CNS disorders and cancer.

Piperazine derivatives are well-represented among drugs used to treat CNS disorders, including depression and anxiety. nih.goveurekaselect.com Their mechanism of action often involves modulation of neurotransmitter systems, such as the serotonergic and dopaminergic pathways. nih.govresearchgate.net

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. eurekaselect.comsilae.it Many arylpiperazine derivatives exhibit high affinity for this receptor. nih.govnih.gov The nature of the substituent at the N4 position of the piperazine ring is crucial for this affinity. nih.gov For example, arylpiperazines with a butyl chain linked to a phthalimido or benzamido group at the N4 position show high affinity for 5-HT1A receptors. nih.gov Specifically, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine has demonstrated a very high affinity with a Ki value of 0.6 nM. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern the interaction of piperazine derivatives with 5-HT1A receptors. A four-carbon alkyl chain connecting the piperazine ring to a terminal amide or heteroaryl group is often optimal for high affinity. nih.gov The electronic properties and the bulk of the substituents on the aryl ring and the terminal group also play a significant role in modulating affinity and selectivity. nih.govacs.org For instance, substitution at the ortho position of the phenyl ring with a group that has a negative potential is favorable for affinity to both 5-HT1A and α1-adrenergic receptors. nih.govacs.org The presence of a cyano group, as in this compound, could influence the electronic properties of the molecule and its interaction with the receptor.

| Compound | Target Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | nih.gov |

| Compound 6a (a 3,4-dihydroquinolin-2(1H)-one derivative) | 5-HT1A | 1.28 | tandfonline.comtandfonline.com |

| Various 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | 5-HT1A | Nanomolar range | nih.gov |

Piperazine derivatives have also been investigated for their interaction with dopamine (B1211576) receptors, particularly the D2 subtype, which is a key target for antipsychotic medications. nih.gov Some arylpiperazine derivatives show affinity for both D2 and 5-HT1A receptors, a profile that is often associated with atypical antipsychotic activity. nih.gov The substitution pattern on both the piperazine ring and the aryl group influences the affinity and selectivity for D2 receptors. nih.govcapes.gov.br For instance, in a series of 1-piperazino-3-arylindans, 6-chloro or 6-fluoro substitution led to a preference for D1 receptors, while substitution on the piperazine ring itself significantly increased D1 affinity and selectivity. nih.gov Furthermore, certain 1-(2-methoxyphenyl)piperazine (B120316) derivatives have shown high and selective affinity for the D4 receptor, a subtype of the D2-like family. capes.gov.br The affinity of various phenylpiperazine derivatives for D2 receptors has been found to be in the nanomolar range. nih.gov

| Compound Class | Target Receptor | Affinity Profile | Reference |

|---|---|---|---|

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | D2 | Nanomolar affinity, with 5-HT1A > D2 > D3 | nih.gov |

| 1-(2-methoxyphenyl)piperazine derivatives | D4 | High affinity (Ki = 1.3 nM for a benzamide (B126) derivative) and selective vs D2 | capes.gov.br |

| trans-1-piperazino-3-phenylindans | D1/D2 | Aromatic substitution affects affinity for both; piperazine ring substitution enhances D1 affinity. | nih.gov |

The piperazine scaffold is a privileged structure in the development of anticancer agents. mdpi.comunimi.itresearchgate.net Numerous piperazine derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. mdpi.commdpi.comnih.gov

Piperazine derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, lung, and central nervous system. mdpi.commdpi.comnih.govnih.gov The mechanism of action can vary, with some compounds inducing apoptosis (programmed cell death) or causing cell cycle arrest. nih.govnih.gov For example, certain quinoxalinyl–piperazine derivatives act as G2/M specific cell cycle inhibitors. mdpi.com

The antiproliferative activity is highly dependent on the substituents attached to the piperazine core. In a study of vindoline-piperazine conjugates, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety showed potent growth inhibition against a panel of 60 human tumor cell lines. mdpi.comnih.gov The former was particularly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 μM, while the latter was most effective against the HOP-92 non-small cell lung cancer cell line with a GI50 of 1.35 μM. mdpi.comnih.gov Similarly, piperazine-linked quinolinequinones have been identified as potent inhibitors of cancer cell growth, with one derivative showing an IC50 value of 1.55 μM against ACHN renal cancer cells. nih.govnih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 μM (GI50) | mdpi.comnih.gov |

| Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | 1.35 μM (GI50) | mdpi.comnih.gov |

| Quinoxalinyl–piperazine derivative | LNCaP (Prostate) | 3.67 µM (IC50) | mdpi.com |

| Piperazine-linked quinolinequinone (QQ1) | ACHN (Renal) | 1.55 μM (IC50) | nih.govnih.gov |

| Bergenin hybrid with N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide | Tongue and Oral Cancer | Potent cytotoxic activity | nih.gov |

| Piperazine-chalcone hybrid (Vd) | HCT-116 (Colon) | Induces apoptosis | tandfonline.com |

Antineoplastic and Antiproliferative Activities of Piperazine-Containing Compounds

Mechanistic Studies on Antitumor Action

While direct mechanistic studies on the antitumor action of this compound are not extensively documented in publicly available literature, research on closely related structures provides valuable insights into potential mechanisms. A notable study investigated a series of artemisinin-piperazine-dithiocarbamate derivatives, including a compound with a 4-cyanobenzylpiperazine moiety. nih.gov This derivative demonstrated significant in vitro antitumor activity against the SMMC-7721 human hepatoma cell line, with an IC50 value of 0.0025 µM, which was more potent than the positive control vincristine. nih.gov The study suggested that the introduction of the piperazine group at the C10 position of artemisinin (B1665778) could enhance the antiproliferative effect. nih.gov

Furthermore, other research on piperazine-containing compounds suggests various mechanisms of antitumor action. For instance, some piperazine derivatives have been shown to induce cell cycle arrest, particularly in the G1/S or G2/M phase, and to trigger apoptosis in cancer cells. nih.govnih.gov The combination of a piperazine ring with other pharmacophores, such as in Triapine analogs, has been shown to result in potent and selective anticancer chelators. nih.gov Specifically, these compounds can inhibit the cell cycle at the G1/S phase and induce apoptosis, with their efficacy being dependent on the specific genetic profile of the cell line. nih.gov

The structure-activity relationship (SAR) studies of various piperazine derivatives have indicated that the substituents on the piperazine ring play a crucial role in their cytotoxic activity. For example, in a series of combretastatin-A4 piperazine conjugates, the nature of the substituent on the piperazine ring influenced the viability of MCF-7 breast cancer cells. nih.gov Another study on purine (B94841) derivatives revealed that substituents at the N4-position of the piperazine moiety had a significant impact on cytotoxicity. nih.gov

Table 1: Antitumor Activity of a 4-Cyanobenzylpiperazine Derivative

| Compound | Cell Line | IC50 (µM) | Positive Control (IC50, µM) |

| Artemisinin derivative with 4-cyanobenzylpiperazine moiety | SMMC-7721 | 0.0025 ± 0.04 | Vincristine (0.0103 ± 0.03) |

Data sourced from a study on artemisinin-piperazine-dithiocarbamate derivatives. nih.gov

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Research

Antibacterial and Antifungal Activity:

Research has shown that various N-substituted piperazine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, a series of N-alkyl and N-aryl piperazine derivatives were synthesized and showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus epidermidis, and Escherichia coli. nih.gov Another study on N,N'-bis(1,3,4-thiadiazole) bearing piperazines found that the compounds displayed notable antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com The mode of action for some piperazine-based polymers is believed to involve electrostatic interactions between the positively charged quaternary ammonium (B1175870) group of the polymer and the negatively charged microbial cell wall, leading to cell lysis. nih.gov

In terms of antifungal activity, some piperazine derivatives have been found to be less active compared to their antibacterial effects. nih.gov However, certain multifunctionalized piperazine polymers have shown efficacy against Candida albicans. nih.gov

Antiviral Research:

The relevance of piperazine derivatives in antiviral research is well-established, particularly in the context of HIV treatment, which will be discussed in a later section.

Table 2: Antimicrobial Activity of Representative Piperazine Derivatives

| Derivative Type | Target Microorganism | Activity |

| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity |

| N,N′-bis(1,3,4-thiadiazole) piperazines | E. coli | Significant antibacterial activity |

| Multifunctionalized piperazine polymers | C. albicans | Antifungal activity |

This table summarizes general findings for classes of piperazine derivatives. nih.govmdpi.comnih.gov

Anti-inflammatory and Analgesic Properties

Piperazine derivatives are recognized for their potential anti-inflammatory and analgesic effects. nih.gov Although direct studies on this compound are lacking, research on analogous compounds provides a basis for its potential in this area.

A study on 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), a piperazine derivative, demonstrated both anti-nociceptive and anti-inflammatory effects. nih.gov In animal models, this compound reduced licking time in both phases of the formalin test, indicating both analgesic and anti-inflammatory action. nih.gov Furthermore, it was effective in reducing carrageenan-induced paw edema and leukocyte migration in a pleurisy model. nih.gov The mechanism of its anti-nociceptive effect was suggested to be mediated through the serotonergic pathway. nih.gov

Other research has pointed to the importance of the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment as a pharmacophore for analgesic and anti-inflammatory activities. mdpi.com Additionally, some piperazine derivatives have been investigated for their dual inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com

Antidiabetic Research and Metabolic Pathway Modulation

The piperazine scaffold has been explored for its potential in developing antidiabetic agents. nih.gov While there is no specific research on the antidiabetic properties of this compound, studies on related piperazine derivatives have shown promising results.

One area of investigation is the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. A series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines were explored as antidiabetic agents and were found to improve glucose tolerance. nih.gov Another study focused on sulfonyl piperazine derivatives, which showed in vitro DPP-4 inhibitory activity. nih.gov

Furthermore, some piperazine derivatives have been found to promote glucose uptake, a crucial process in managing diabetes. nih.gov The arylpiperazine moiety has been identified as important for this activity, though it is generally part of a more complex molecular structure. nih.gov

Table 3: Antidiabetic Potential of Piperazine Derivatives

| Derivative Class | Proposed Mechanism | Observed Effect |

| 1-benzyl-4-alkyl-2-(imidazolinyl)piperazines | Not specified | Improved glucose tolerance |

| Sulfonyl piperazines | DPP-4 inhibition | In vitro inhibitory activity |

| Arylpiperazines | Promotion of glucose uptake | Increased glucose uptake in vitro |

This table summarizes findings from studies on various piperazine derivatives. nih.gov

CCR5 Antagonist Activity for HIV Treatment

A significant area of research for piperazine derivatives is their role as C-C chemokine receptor 5 (CCR5) antagonists for the treatment of HIV-1. plos.orgsemanticscholar.orgnih.gov CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells. By blocking this receptor, CCR5 antagonists can prevent viral entry.

Several studies have focused on the design and synthesis of novel piperazine derivatives as CCR5 antagonists. plos.orgsemanticscholar.org These studies have led to the identification of potent inhibitors of HIV-1 entry. For instance, a series of piperazine derivatives were designed using a fragment-assembly strategy, resulting in compounds with low micromolar IC50 values for CCR5 fusion activity. plos.orgsemanticscholar.org One of the most promising features of many CCR5 antagonists is the presence of a basic nitrogen center, often within a piperazine ring, which is believed to form a crucial salt-bridge interaction with the glutamic acid residue at position 283 of the CCR5 receptor. semanticscholar.org

While this compound itself has not been specifically reported as a CCR5 antagonist, its core structure is present in molecules that have been investigated for this purpose. The Boc (tert-butyloxycarbonyl) group is a common protecting group in medicinal chemistry and could be removed or replaced in a synthetic pathway to yield a more active compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and its appended functionalities.

Influence of N-Substituents on Receptor Binding Affinity and Functional Potency

The substituents on the nitrogen atoms of the piperazine ring play a critical role in determining the receptor binding affinity and functional potency of these compounds.

In the context of CCR5 antagonists, the N-substituents are crucial for interaction with the receptor. SAR studies have shown that the nature of the substituent on one of the piperazine nitrogens can significantly influence anti-HIV activity. plos.orgsemanticscholar.org For example, in a series of piperazine-based CCR5 antagonists, the replacement of an unsymmetrical nicotinamide-N-oxide moiety with symmetrical isonicotinamides or 4,6-dimethyl pyrimidine-5-carboxamides led to improved potency in inhibiting HIV entry. nih.gov

In the realm of dopamine receptor ligands, studies on a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues have shown that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings while maintaining high affinity and selectivity for the D3 receptor. nih.gov Interestingly, the basicity of the piperazine nitrogen connected to the aromatic moiety did not seem to be critical for receptor affinity in this series, suggesting limited involvement in hydrogen bonding or ionic interactions with the receptor. nih.gov

For serotonin receptor ligands, research on (2-methoxyphenyl)piperazine derivatives has demonstrated that the nature of the terminal amide fragment and the length of the alkyl chain connecting it to the piperazine ring influence 5-HT1A receptor affinity. nih.gov Replacement of a heteroaryl moiety with a cycloalkyl group generally led to enhanced affinity. nih.gov

The Boc group on the N1-position of this compound is a bulky, electron-withdrawing protecting group. In many pharmacological contexts, this group would likely be removed to allow for interaction of the secondary amine with the target receptor. The 4-cyanobenzyl group on the N4-position provides a specific steric and electronic profile that would significantly influence its binding to a receptor pocket. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can significantly influence its biological activity. In the realm of piperazine derivatives, even subtle changes in stereoisomerism can lead to profound differences in pharmacological effects. nih.govijrrjournal.com

For instance, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that the S-(+) enantiomers exhibited significantly more potent analgesic activity compared to their R-(-) counterparts. nih.gov In one case, the S-(+) enantiomer was 105 times more potent than morphine. nih.gov Conversely, the R-(-) enantiomers of certain derivatives displayed narcotic antagonist activity, a property absent in the S-(+) enantiomers. nih.gov This highlights that different stereoisomers can interact with biological targets, such as receptors or enzymes, in distinct ways, leading to varied or even opposing pharmacological outcomes.

Similarly, research on piperidin-4-one derivatives, which share structural similarities with the piperazine core, has demonstrated the critical role of stereochemistry in their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial orientation of substituents on the piperidine (B6355638) ring was found to be a key determinant of the compound's biological efficacy. nih.gov These findings underscore the general principle that for chiral piperazine-containing compounds, one enantiomer or diastereomer is often more active than the others. This is because the binding pocket of a biological target is itself chiral, leading to a preferential fit for one stereoisomer.

While specific stereochemical studies on this compound are not extensively documented in the provided results, the established principles for related structures strongly suggest that if chiral centers were introduced into this molecule, its biological activity would likely be stereodependent.

Bioisosteric Replacements within the Cyanobenzyl Moiety and Piperazine Scaffold

Bioisosteric replacement is a widely used strategy in drug design to modify a molecule's properties by substituting one functional group with another that has similar physical or chemical characteristics. nih.gov This approach can enhance potency, improve pharmacokinetic properties, and lead to novel chemical entities. nih.gov

Cyanobenzyl Moiety:

The cyanobenzyl group in this compound offers several opportunities for bioisosteric replacement. The cyano group (-CN) itself can be replaced by other electron-withdrawing groups to probe their influence on activity. For example, a nitro group (-NO2) or various halogen atoms (-F, -Cl, -Br) could be considered. The choice of bioisostere would depend on the desired electronic and steric properties.

Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems. Research on other piperazine-containing compounds has shown that such "scaffold hopping" can significantly impact biological activity. nih.govnih.gov For example, in a series of hedgehog signaling pathway inhibitors, replacing a 4-methylamino-piperidine moiety with different azacycles had a profound effect on their inhibitory activity. nih.gov

Piperazine Scaffold:

The piperazine ring is a versatile scaffold, but it can also be a target for bioisosteric replacement to fine-tune a compound's properties. enamine.netenamine.net Common bioisosteres for the piperazine ring include:

Homopiperazine: An expanded seven-membered ring that can alter conformational flexibility.

Piperidine: A six-membered ring with only one nitrogen atom, which can change the hydrogen bonding capacity and basicity.

Pyrrolidine: A five-membered ring that can provide a different geometric constraint.

Spiro-diamines: These can be used to replace the piperazine ring, as demonstrated in the case of the drug Olaparib, where such a replacement beneficially affected activity and reduced cytotoxicity. enamine.netenamine.net

A study on inhibitors of Mycobacterium tuberculosis IMPDH highlighted the importance of the piperazine ring for whole-cell activity. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity while retaining enzymatic activity, underscoring the structural significance of the piperazine core in this specific context. nih.gov

The following table summarizes potential bioisosteric replacements for the key moieties in this compound:

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Cyano Group (-CN) | Nitro (-NO2), Halogens (-F, -Cl, -Br), Trifluoromethyl (-CF3) | Modify electronic properties and metabolic stability. |

| Phenyl Ring | Pyridyl, Thienyl, Furyl, Pyrrolyl | Explore different aromatic interactions and solubility. |

| Piperazine Ring | Homopiperazine, Piperidine, Pyrrolidine, Spiro-diamines | Alter basicity, conformational flexibility, and patentability. |

| Boc Protecting Group | Other carbamates (e.g., Cbz), Acyl groups | Modify lipophilicity and stability towards acidic conditions. |

Rational Design Principles for Optimized Derivatives

The rational design of optimized derivatives of this compound involves a systematic approach based on an understanding of its structure-activity relationships (SAR). mdpi.com This process aims to enhance desired biological activities while minimizing off-target effects.

A key principle in the rational design of piperazine derivatives is the strategic introduction of various substituents to explore the chemical space around the core scaffold. mdpi.com For instance, in the development of anticancer agents, phenylpiperazine moieties have been incorporated into different scaffolds to act as DNA intercalators. mdpi.com The nitrogen atoms of the piperazine ring can be protonated at physiological pH, influencing the molecule's interaction with biological targets. mdpi.com

Structure-activity relationship studies on similar compounds provide valuable insights. For example, in a series of phthalazine (B143731) derivatives, replacing a 4-methylamino-piperidine moiety with a pyrrolidin-3-amine moiety was found to be optimal for inhibitory activity. nih.gov Furthermore, optimization of a 1-methyl-1H-pyrazol group with different aromatic rings led to compounds with nanomolar inhibitory potency. nih.gov

Computational methods, such as molecular docking, play a crucial role in rational design. nih.gov By simulating the binding of a ligand to its target protein, researchers can predict how structural modifications might affect binding affinity and selectivity. For example, docking studies of nitrophenylpiperazine derivatives in the active site of tyrosinase helped to understand the enzyme-inhibitor interactions and guide the design of more potent inhibitors. nih.gov

Based on these principles, a rational design strategy for optimizing derivatives of this compound could involve the following steps:

Target Identification and Validation: Determine the specific biological target of interest.

Scaffold Hopping and Bioisosteric Replacement: Systematically replace the cyanobenzyl and piperazine moieties with the bioisosteres listed in the table above to explore new chemical space and improve properties.

Substitution Analysis: Introduce a variety of substituents at different positions on the phenyl ring and the piperazine nitrogen to probe for favorable interactions with the target.

Conformational Analysis: Study the conformational preferences of the molecule and how they are affected by structural modifications. This can be particularly important for the flexible piperazine ring.

In Silico Modeling: Employ molecular docking and other computational tools to predict the binding modes and affinities of designed analogs, helping to prioritize synthetic efforts.

Synthesis and Biological Evaluation: Synthesize the most promising derivatives and test their biological activity to establish a clear structure-activity relationship.

The following table outlines some rationally designed derivatives and the expected impact on their properties:

| Derivative | Modification | Expected Impact |

| 4-(4-Nitrobenzyl)-1-Boc-piperazine | Cyano replaced with Nitro | Altered electronic properties, potentially impacting target binding. |

| 1-Boc-4-(pyridin-4-ylmethyl)piperazine | Phenyl replaced with Pyridyl | Increased polarity and potential for hydrogen bonding. |

| tert-Butyl 4-(4-cyanobenzyl)homopiperazine-1-carboxylate | Piperazine replaced with Homopiperazine | Increased conformational flexibility. |

| 4-(4-Cyanobenzyl)piperidine-1-carboxylic acid tert-butyl ester | Piperazine replaced with Piperidine | Reduced basicity and altered hydrogen bonding potential. |

By systematically applying these rational design principles, it is possible to develop optimized derivatives of this compound with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling in the Study of 1 Boc 4 4 Cyanobenzyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 1-Boc-4-(4-cyanobenzyl)piperazine, and a biological target.

Identification of Binding Pockets and Key Intermolecular Interactions

In silico molecular docking simulations are pivotal for identifying the binding pockets of target proteins and characterizing the key intermolecular interactions that stabilize the ligand-receptor complex. For a molecule like this compound, these interactions would likely involve the piperazine (B1678402) ring, the cyanobenzyl group, and the Boc protecting group. The piperazine moiety can engage in hydrogen bonding and electrostatic interactions, while the aromatic cyanobenzyl group can participate in hydrophobic and π-π stacking interactions within the binding site. tandfonline.com The identification of these interactions is crucial for understanding the molecule's mechanism of action.

Prediction of Binding Affinities and Pharmacological Profiles

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often correlated with its pharmacological activity. Scoring functions are used to estimate the binding free energy, providing a quantitative measure of the ligand's potency. For piperazine derivatives, docking studies have been successfully used to predict their binding affinities for a variety of receptors, including neurotransmitter receptors. ijrrjournal.com Such predictions for this compound would be invaluable for assessing its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds. For a series of compounds including this compound, a QSAR model could be developed to predict their biological activity based on their physicochemical properties and structural features. nih.gov

A hypothetical QSAR study for a series of 4-benzylpiperazine analogs could involve the parameters outlined in the table below:

| Descriptor | Parameter | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of the benzyl (B1604629) substituent | Modulates the electronic nature of the aromatic ring, affecting interactions with the target. |

| Steric | Molar Refractivity (MR) of the benzyl substituent | Influences the size and shape of the molecule, which can impact binding pocket fit. |

| Hydrophobic | Partition coefficient (logP) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. For this compound, these calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information is critical for understanding the molecule's reactivity and its ability to participate in various intermolecular interactions.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. tandfonline.com An MD simulation of this compound, both in solution and when bound to a target, would reveal its conformational dynamics and the stability of its different conformations. This is particularly important for a flexible molecule containing a piperazine ring, which can adopt various chair and boat conformations. Understanding the conformational preferences and the energy barriers between them is essential for a complete picture of the molecule's behavior. researchgate.net

The table below illustrates the types of data that would be generated from an MD simulation:

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | Assesses the rigidity of the piperazine ring and the flexibility of the benzyl and Boc substituents. |

| Root Mean Square Fluctuation (RMSF) | Fluctuation of individual atoms or groups of atoms. | Identifies the most flexible regions of the molecule. |

| Radius of Gyration (Rg) | Compactness of the molecule's structure. | Provides insights into conformational changes. |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds. | Characterizes key interactions with solvent molecules or a target protein. |

Advanced Analytical Characterization Techniques in Chemical Research for 1 Boc 4 4 Cyanobenzyl Piperazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By interacting with the molecule in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, create a detailed structural picture of 1-Boc-4-(4-cyanobenzyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize piperazine (B1678402) derivatives. nih.gov

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the Boc protecting group, the piperazine ring, the benzyl (B1604629) group, and the aromatic ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the neighboring protons.

¹³C NMR offers complementary information by showing the number of different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups and the hybridization of the carbon atoms.

Disclaimer: The following data tables contain representative values for similar compounds and are for illustrative purposes only, as specific experimental data for this compound was not found in the searched resources.

Table 1: Representative ¹H NMR Data for a 1-Boc-4-benzylpiperazine Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 | s | 9H | tert-butyl (Boc) |

| 2.40 | t, J = 5.0 Hz | 4H | Piperazine protons |

| 3.45 | t, J = 5.0 Hz | 4H | Piperazine protons |

| 3.50 | s | 2H | Benzyl CH₂ |

| 7.30 - 7.65 | m | 4H | Aromatic protons |

Table 2: Representative ¹³C NMR Data for a 1-Boc-4-benzylpiperazine Analog

| Chemical Shift (δ) ppm | Assignment |

| 28.4 | tert-butyl (Boc) CH₃ |

| 43.8 | Piperazine CH₂ |

| 52.8 | Piperazine CH₂ |

| 62.8 | Benzyl CH₂ |

| 79.8 | tert-butyl (Boc) quaternary C |

| 111.0 | Quaternary aromatic C |

| 118.9 | Cyano C |

| 129.5 | Aromatic CH |

| 132.5 | Aromatic CH |

| 143.0 | Quaternary aromatic C |

| 154.7 | Carbonyl C (Boc) |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule.

For this compound (C₁₇H₂₃N₃O₂), the expected monoisotopic mass is approximately 301.1845 g/mol . HRMS would be used to confirm this exact mass. The mass spectrum would also show characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the benzyl group, which further supports the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to the C=O of the Boc-carbamate, the C-N bonds of the piperazine ring, the C≡N of the cyano group, and the C-H bonds of the alkyl and aromatic groups.

Disclaimer: The following data is representative for similar compounds and is for illustrative purposes only.

Table 3: Representative IR Absorption Bands for a 1-Boc-4-cyanobenzylpiperazine Analog

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2975 | Medium | C-H stretch (alkyl) |

| ~2230 | Medium | C≡N stretch (nitrile) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-N stretch (piperazine) |

| ~1160 | Strong | C-O stretch (carbamate) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound. jocpr.com A sample is dissolved in a solvent and injected into a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a pure compound like this compound, a single major peak would be expected in the chromatogram. The retention time of this peak is a characteristic of the compound under specific HPLC conditions (e.g., column type, mobile phase composition, flow rate). HPLC is also invaluable for monitoring the progress of a synthesis by analyzing the disappearance of starting materials and the appearance of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unodc.org This technique is particularly useful for the analysis of volatile compounds. While this compound itself may have limited volatility, GC-MS can be used to analyze for more volatile impurities or byproducts from its synthesis. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. The resulting chromatogram shows peaks corresponding to the different volatile components, and the mass spectrum of each peak can be used to identify the compound.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely used in synthetic chemistry to monitor the progress of a reaction. chemicalforums.com By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can effectively determine the reaction's endpoint. The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). A compound's retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in this analysis. google.com

In the synthesis of this compound, which involves the reaction of 1-Boc-piperazine with 4-cyanobenzyl bromide, TLC is an indispensable tool. A typical procedure would involve spotting the starting materials (1-Boc-piperazine and 4-cyanobenzyl bromide) and the reaction mixture on a silica gel plate at various time intervals. The choice of the eluting solvent system is crucial for achieving good separation. For Boc-protected piperazine derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. chemicalforums.com

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rƒ Value | Visualization |

| 1-Boc-piperazine | 1:1 | 0.40 | Permanganate stain |

| 4-Cyanobenzyl bromide | 1:1 | 0.75 | UV light (254 nm) |

| This compound | 1:1 | 0.60 | UV light & stain |

| Reaction Mixture (t=0h) | 1:1 | Spots at 0.40 & 0.75 | UV light & stain |

| Reaction Mixture (t=4h) | 1:1 | Faint spots at 0.40, 0.75; strong spot at 0.60 | UV light & stain |

| Reaction Mixture (t=8h) | 1:1 | No spots at 0.40, 0.75; single strong spot at 0.60 | UV light & stain |

The progress of the reaction can be clearly visualized. The starting material spots would diminish in intensity over time, while the product spot would intensify. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly documented, analysis of closely related piperazine derivatives can provide significant insights into the expected solid-state conformation.

For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals that the piperazine ring adopts a chair conformation with di-equatorial substitution. unodc.org This is a common low-energy conformation for substituted piperazine rings. It is highly probable that the piperazine ring in this compound would also adopt a similar chair conformation to minimize steric strain.

A hypothetical set of crystallographic data for this compound is presented below, based on typical values for organic molecules of similar size and composition.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1815 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.105 |

The determination of the crystal structure would definitively confirm the connectivity of the atoms and provide crucial information about intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing and physical properties of the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and empirical formula of a newly synthesized compound. A close agreement between the experimental and theoretical values, typically within ±0.4%, is widely accepted as a confirmation of the compound's composition. sigmaaldrich.com

The molecular formula for this compound is C₁₇H₂₃N₃O₂. Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 67.74 | 67.68 |

| Hydrogen (H) | 7.69 | 7.75 |

| Nitrogen (N) | 13.94 | 13.89 |

The hypothetical experimental values presented in the table fall within the acceptable range of error, which would provide strong evidence for the successful synthesis and purity of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional methods for synthesizing piperazine (B1678402) derivatives are progressively being supplanted by more efficient and environmentally conscious approaches. The future synthesis of 1-Boc-4-(4-cyanobenzyl)piperazine and its analogs is expected to be heavily influenced by green chemistry principles and advanced manufacturing techniques.

Emerging synthetic methodologies are focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. Techniques such as flow chemistry and photoredox catalysis are showing immense promise in the synthesis of piperazine-containing molecules. Flow reactors offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, all of which are critical for sustainable large-scale production. Photoredox catalysis, which utilizes light to drive chemical reactions, provides access to novel chemical transformations under mild conditions, potentially simplifying the synthesis of complex derivatives of this compound.

Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh conditions, multiple steps, and generates significant waste |

| Flow Chemistry | High efficiency, improved safety, precise control, scalability | Higher initial equipment cost |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity, access to novel derivatives | May require specialized equipment and photosensitive reagents |

| One-Pot Synthesis | Reduced reaction time, fewer purification steps, cost-effective | Can be challenging to optimize for complex molecules |

Exploration of New Biological Targets for this compound Derivatives

While piperazine derivatives have a well-documented history in treating various ailments, the exploration of new biological targets for analogs of this compound is a burgeoning area of research. The unique structural features of this compound, including the Boc-protected piperazine ring and the cyanobenzyl moiety, make it a versatile scaffold for designing ligands for a wide array of biological targets.

Current research indicates that piperazine derivatives exhibit potential as:

Anticancer Agents: The piperazine moiety is a crucial functional group in many compounds with significant antitumor activities. Derivatives are being investigated for their ability to induce cancer cell apoptosis and inhibit tumor growth.

Neuroprotective Agents: The piperazine core is present in drugs targeting central nervous system (CNS) disorders. Future research will likely focus on developing derivatives of this compound with activity against targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Agents: The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial drugs. Arylpiperazines have demonstrated broad-spectrum antimicrobial activity, suggesting that derivatives of this compound could be developed into novel antibiotics or antifungals.

P-glycoprotein (P-gp) Modulators: P-gp is a transporter protein that contributes to multidrug resistance in cancer and affects the pharmacokinetics of various drugs. Piperazine derivatives have been identified as potential P-gp modulators, which could enhance the efficacy of existing cancer therapies.

Integration of Artificial Intelligence and Machine Learning in Piperazine Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for piperazine-based compounds. These computational tools can significantly accelerate the identification and optimization of lead candidates by analyzing vast datasets and predicting molecular properties.

ML models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, reducing the reliance on time-consuming and expensive experimental screening. For instance, researchers have successfully used machine learning to predict the antibacterial properties of piperazine molecules.

Table 2: Applications of AI and Machine Learning in Piperazine Drug Discovery

| Application | Description |

| ADMET Prediction | ML models predict the pharmacokinetic and toxicological properties of new piperazine derivatives. |

| Virtual Screening | AI algorithms screen large virtual libraries of compounds to identify potential hits for specific biological targets. |

| De Novo Drug Design | AI generates novel piperazine-based structures with optimized properties for a particular therapeutic goal. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models built with ML can predict the biological activity of compounds based on their chemical structure. |

Preclinical Investigations of Lead Candidates (excluding administration details)

As promising derivatives of this compound emerge from initial screening and optimization, they will undergo rigorous preclinical investigations to evaluate their efficacy and pharmacokinetic profiles. These studies are crucial for identifying viable lead candidates for further development.

Pharmacokinetic studies will determine how the body processes these compounds, including their absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for designing effective therapeutic agents. For example, studies on other piperazine derivatives have shown that they can penetrate the blood-brain barrier, a critical property for drugs targeting the CNS.

In vitro and in vivo models will be used to assess the biological activity and therapeutic potential of lead candidates in various disease models, such as cancer cell lines and animal models of infection or neurodegeneration. These preclinical data will provide the necessary evidence to support the advancement of the most promising compounds into clinical trials.

Collaborative Research Initiatives in Global Health Challenges Utilizing Piperazine Chemistry

The versatility of the piperazine scaffold makes it a valuable tool in addressing global health challenges, particularly in the area of neglected tropical diseases (NTDs). Collaborative research initiatives between academic institutions, pharmaceutical companies, and non-profit organizations are crucial for advancing the discovery and development of new treatments for these diseases.

Organizations like the Drugs for Neglected Diseases initiative (DNDi) and the Medicines for Malaria Venture (MMV) have been instrumental in fostering such collaborations. The open-access nature of some compound libraries, such as the MMV's Malaria Box, has already led to the identification of piperazine-based compounds with activity against diseases like cryptosporidiosis.

Future collaborations will likely leverage the chemical diversity of this compound derivatives to develop new therapies for a range of infectious diseases that disproportionately affect low- and middle-income countries. These partnerships are essential for bridging the gap between basic research and the delivery of effective and affordable medicines to those in need.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Boc-4-(4-Cyanobenzyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Boc-protected piperazine derivatives (e.g., 1-Boc-piperazine) are reacted with 4-cyanobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyanobenzyl group.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the target compound .

- Key Variables : Reaction temperature (60–90°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For instance, excess 4-cyanobenzyl bromide (1.2–1.5 eq.) improves substitution efficiency .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Workflow :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .

- NMR : Confirm Boc-group retention (¹H NMR: ~1.4 ppm for tert-butyl protons) and cyanobenzyl substitution (aromatic protons at ~7.6 ppm; CN group confirmed via ¹³C NMR at ~118 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected for C₁₈H₂₄N₃O₂: ~338.18 m/z) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for piperazine derivatives like this compound?

- Crystallographic Challenges :

- Disorder in Piperazine Rings : Observed in analogues (e.g., 1-aroyl-4-methoxyphenylpiperazines), where substituent orientation creates multiple conformers. Use SHELX-TL for refinement with PART instructions to model disorder .

- Hydrogen Bonding Ambiguities : Weak C–H⋯O/N interactions (e.g., 3.0–3.5 Å) may lead to conflicting hydrogen bond assignments. Validate using Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. How does the 4-cyanobenzyl substituent influence biological activity in receptor-binding studies?

- Structure-Activity Insights :

- The cyano group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in receptor pockets (e.g., dopamine D₂ or serotonin 5-HT₂A) .

- Boc Protection : Temporary Boc masking of the piperazine nitrogen allows selective functionalization of the secondary amine, critical for probing binding site stereochemistry .

- Experimental Design :

- Radioligand Displacement Assays : Use [³H]spiperone for dopamine D₂ receptor affinity studies (IC₅₀ values < 1 µM indicate high potency).

- MD Simulations : Compare ligand-receptor binding energies (e.g., AutoDock Vina) with/without the cyanobenzyl group to quantify its contribution .

Q. What are the limitations of using this compound in in vivo pharmacokinetic studies?

- Metabolic Stability :

- Boc Deprotection : In vivo cleavage by esterases (e.g., in liver microsomes) generates free piperazine, complicating pharmacokinetic profiling. Use LC-MS/MS to track both intact and deprotected species .

- CYP450 Interactions : The cyanobenzyl group may inhibit CYP3A4 (IC₅₀ < 10 µM in human liver microsomes), necessitating co-administration studies with probe substrates (e.g., midazolam) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。